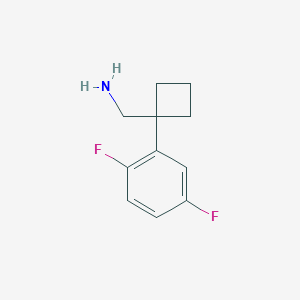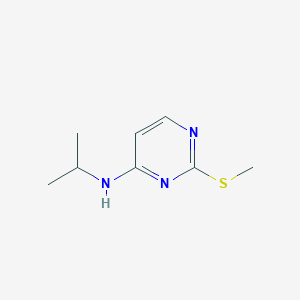![molecular formula C12H10BFN2O3 B11731248 Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-](/img/structure/B11731248.png)
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, is a specialized organoboron compound. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This specific compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyridinylamino carbonyl group. These structural features endow the compound with unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a borate ester or boronic anhydride.
Reduction: The compound can be reduced to form a boronate ester.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Borate esters or boronic anhydrides.
Reduction: Boronate esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The fluoro and pyridinylamino carbonyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the pyridinylamino carbonyl group.
2-Fluorophenylboronic acid: Similar structure but with the fluoro group in a different position.
Phenylboronic acid: Lacks both the fluoro and pyridinylamino carbonyl groups.
Uniqueness
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, is unique due to the presence of both the fluoro and pyridinylamino carbonyl groups. These substituents enhance its reactivity and make it a valuable reagent in various chemical transformations. The combination of these groups also allows for specific interactions with biological targets, making it a promising candidate for drug development and other applications.
特性
分子式 |
C12H10BFN2O3 |
|---|---|
分子量 |
260.03 g/mol |
IUPAC名 |
[2-fluoro-4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-7-8(4-5-9(10)13(18)19)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17) |
InChIキー |
BQPASOFWIPLZGZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


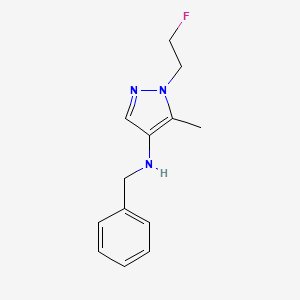
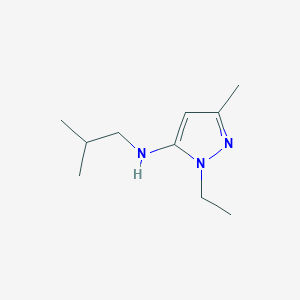
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11731174.png)
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731189.png)
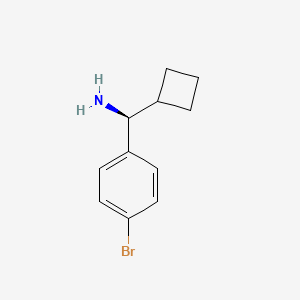
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11731203.png)
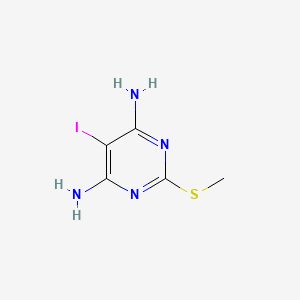
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731211.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731224.png)
![butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731228.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11731233.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11731240.png)
